3,3'-Dihydroxyazoxybenzene

Pharmaceutical impurity reference standard Sodium aminosalicylate analysis Pharmacopeial impurity profiling

3,3'-Dihydroxyazoxybenzene (CAS 17540-51-1) is an aromatic azoxy compound of formula C₁₂H₁₀N₂O₃ (MW 230.22) bearing two hydroxyl groups in the meta (3,3') positions on the phenyl rings. It belongs to the azoxybenzene class, distinguished from its azo analogs by the N-oxide functional group (RN=N⁺(O⁻)R).

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 17540-51-1
Cat. No. B101461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dihydroxyazoxybenzene
CAS17540-51-1
Synonyms3,3'-Dihydroxyazoxybenzene
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-]
InChIInChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H
InChIKeyFZZROTIREDKBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dihydroxyazoxybenzene (CAS 17540-51-1): A Meta-Substituted Aromatic Azoxy Diol for Pharmaceutical Impurity Quantification and Redox Research


3,3'-Dihydroxyazoxybenzene (CAS 17540-51-1) is an aromatic azoxy compound of formula C₁₂H₁₀N₂O₃ (MW 230.22) bearing two hydroxyl groups in the meta (3,3') positions on the phenyl rings . It belongs to the azoxybenzene class, distinguished from its azo analogs by the N-oxide functional group (RN=N⁺(O⁻)R) [1]. The compound was first definitively identified in 1971 as the major chromogen responsible for discoloration in p-aminosalicylic acid and sodium p-aminosalicylate dosage forms, arising from oxidative dimerization or photoirradiation of m-aminophenol, a common synthetic impurity [2]. It is currently catalogued and supplied as Sodium Aminosalicylate Impurity 4 under ISO 17034-accredited pharmaceutical reference standard programs .

Why 3,3'-Dihydroxyazoxybenzene Cannot Be Interchanged with 3,3'-Dihydroxyazobenzene or 4,4'-Dihydroxyazoxybenzene in Analytical and Research Workflows


Three structural features of 3,3'-dihydroxyazoxybenzene preclude simple substitution by its closest analogs. First, the azoxy N-oxide moiety confers a distinct 4-electron electrochemical reduction pathway, in contrast to the 2-electron reduction of the azo group in 3,3'-dihydroxyazobenzene (CAS 2050-15-9) [1]. Second, the meta (3,3') hydroxyl substitution pattern determines a unique formation pathway—oxidative coupling of m-aminophenol—that is specific to p-aminosalicylate drug substance impurity profiling; the para (4,4') isomer (CAS 15596-57-3) arises from a different synthetic route and serves as Phenacetin Impurity 1 rather than a PAS-related impurity . Third, aromatic azoxy compounds occupy a distinct regulatory category from alkyl azoxy compounds under ICH M7, with evidence that bis-aryl azoxy compounds need not be classified within the Cohort of Concern (CoC), affecting acceptable intake calculations during pharmaceutical impurity risk assessment [2]. These differences are quantified in the evidence items below.

3,3'-Dihydroxyazoxybenzene: Comparator-Anchored Quantitative Differentiation Evidence for Informed Procurement


Pharmaceutical Impurity Identity: 3,3'-Dihydroxyazoxybenzene Is the Sole Specified Impurity Standard for Sodium Aminosalicylate Impurity 4, While the 4,4'-Isomer Serves a Different Drug Substance

3,3'-Dihydroxyazoxybenzene is formally designated as Sodium Aminosalicylate Impurity 4 and is manufactured as an ISO 17034-accredited pharmaceutical reference standard (Mikromol™, Fisher Scientific; CATO Research Chemicals) with certified purity ≥95% by HPLC, accompanied by full spectroscopic characterization data (HPLC, ¹H-NMR, MS, IR, and ¹³C NMR) . In contrast, its positional isomer 4,4'-dihydroxyazoxybenzene (CAS 15596-57-3) is catalogued as Phenacetin Impurity 1 (4,4'-Azoxydiphenol) and is not applicable to sodium aminosalicylate impurity testing . The azo analog 3,3'-dihydroxyazobenzene (CAS 2050-15-9) is not listed as a pharmacopeial impurity standard for either drug substance . This identity specificity means that for any laboratory performing compendial or stability-indicating testing of sodium p-aminosalicylate (PAS) drug substance or dosage forms, only 3,3'-dihydroxyazoxybenzene—not its isomers or azo analogs—matches the impurity profile mandated by the identification published in J. Pharm. Sci. 1971 [1].

Pharmaceutical impurity reference standard Sodium aminosalicylate analysis Pharmacopeial impurity profiling

Regulatory Genotoxicity Classification: Aromatic (Bis-Aryl) Azoxy Compounds Are Excluded from the ICH M7 Cohort of Concern, Unlike Alkyl-Azoxy Congeners

Under ICH M7 guidelines, alkyl-azoxy compounds are classified within the Cohort of Concern (CoC)—a category of high-potency mutagenic carcinogens requiring compound-specific safety assessment because appreciable carcinogenic risk may exist at intakes below the default Threshold of Toxicological Concern (TTC) of 1.5 μg/day [1]. Galloway et al. (2013), in a multi-company analysis of 108 synthetic routes, explicitly concluded that 'aromatic azoxy compounds need not be classed as COC, which was based on alkyl azoxy chemicals' [2]. The mechanistic basis, as discussed by USP's Nitrosamines Community, is that bis-aryl-azoxy compounds are metabolized to arenium ions rather than alkyl diazonium ions; the steric hindrance of the arenium ion precludes it from acting as a potent DNA mutagen/carcinogen . Consequently, 3,3'-dihydroxyazoxybenzene, as a bis-aryl azoxy compound, falls outside the CoC and may qualify for higher acceptable daily intake (ADI) limits compared to alkyl-azoxy impurities, which remain strictly controlled at sub-TTC levels. This regulatory distinction has direct implications for pharmaceutical impurity specification setting.

Genotoxic impurity risk assessment ICH M7 compliance Pharmaceutical safety evaluation

Electrochemical Reduction Stoichiometry: Azoxy Compounds Undergo a 4-Electron Reduction to Hydrazobenzene, Versus 2-Electron Reduction for Azo Analogs

In aqueous 50% ethanol solution over the pH range 1.6–12.5 at a pyrolytic graphite electrode, azoxybenzene undergoes a 4-electron (4e⁻) reduction directly to hydrazobenzene, while azobenzene undergoes only a 2-electron (2e⁻) reduction to the same hydrazobenzene product [1]. The half-peak potential varies linearly with pH, with a slope change at approximately pH 6.5 for azoxybenzene versus pH 9 for azobenzene, indicating differing proton-coupled electron transfer mechanisms [1]. More recently, amino-substituted azoxybenzenes were shown to exhibit a reversible oxidation process—a feature not observed in their azo counterparts—positioning azoxybenzenes as candidate catholyte materials for redox-flow batteries, although capacity decay during galvanostatic cycling remains a challenge [2]. The presence of the meta-hydroxyl substituents on 3,3'-dihydroxyazoxybenzene is expected to modulate the redox potentials relative to the unsubstituted parent, consistent with the linear free-energy relationships between half-wave potentials and substituent constants established for azoxybenzenes by Yoshiko et al. (1979) [3].

Electrochemical sensing Redox-active materials Organic battery catholyte

Thermal Stability and Melting Point: 3,3'-Dihydroxyazoxybenzene (MP 183°C) Melts 22°C Lower Than Its Azo Analog 3,3'-Dihydroxyazobenzene (MP 205°C)

3,3'-Dihydroxyazoxybenzene exhibits an experimentally determined melting point of 183°C , which is 22°C lower than the melting point of its direct azo analog 3,3'-dihydroxyazobenzene (CAS 2050-15-9) at 205°C . The calculated boiling point of the azoxy compound is 496.3°C (predicted) versus a calculated density of 1.307 g/cm³; the azo analog has a lower calculated density of 1.24 g/cm³ . The 4,4'-dihydroxyazoxybenzene positional isomer (CAS 15596-57-3) has a reported boiling point of 464.2°C at 760 mmHg and a flash point of 234.5°C , indicating that the meta (3,3') substitution pattern confers a higher boiling point (ΔBP = +32.1°C) and higher flash point (ΔFlash = +19.4°C, assuming 253.9°C for the 3,3'-isomer) relative to the para isomer. These thermal differences arise from the distinct intermolecular hydrogen-bonding networks enabled by meta versus para hydroxyl orientation.

Thermal analysis Crystallization behavior Pre-formulation screening

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: The Azoxy N-Oxide Oxygen Adds One Additional H-Bond Acceptor Site Versus the Azo Analog, Modulating Chromatographic Retention and Solubility

3,3'-Dihydroxyazoxybenzene possesses 3 hydrogen bond acceptor sites (the two phenolic oxygens plus the azoxy N-oxide oxygen) and 2 hydrogen bond donor sites, with a topological polar surface area (TPSA) of 81.6 Ų and a calculated LogP of 2.4 (XlogP) or 3.55 (experimental LogP) . In contrast, 3,3'-dihydroxyazobenzene (CAS 2050-15-9) has only 2 hydrogen bond acceptor sites (the azo nitrogens are weaker acceptors than the N-oxide oxygen) and a lower molecular weight (214.22 vs. 230.22) . The calculated aqueous solubility of the azo analog is 0.12 g/L at 25°C ; while experimental solubility data for the azoxy compound are not published, the increased TPSA and additional H-bond acceptor predict enhanced aqueous solubility relative to the azo analog based on the general solubility-TPSA correlation (Yalkowsky model). The higher complexity score of the azoxy compound (283 vs. an expected ~250 for the azo analog) reflects the additional stereoelectronic features conferred by the N-oxide . These molecular descriptors directly impact reversed-phase HPLC retention (longer retention for the more lipophilic azo analog), solid-phase extraction recovery, and formulation solvent selection.

Chromatographic method development Solubility prediction Drug-likeness profiling

Evidence-Backed Application Scenarios for 3,3'-Dihydroxyazoxybenzene (CAS 17540-51-1) in Pharmaceutical Analysis, Genotoxic Impurity Risk Assessment, and Redox Research


Quantification of the m-Aminophenol-Derived Chromogenic Impurity in Sodium p-Aminosalicylate (PAS) Drug Substance and Dosage Forms

As established by Kornblum et al. (1971), 3,3'-dihydroxyazoxybenzene is the major chromogen formed when m-aminophenol—a common synthetic impurity in PAS manufacturing—undergoes oxidative dimerization or sunlight-induced coupling [1]. Quality control laboratories performing stability-indicating HPLC assays on PAS drug substance or tablet formulations should procure the ISO 17034-accredited Mikromol™ reference standard (≥95% purity by HPLC with full spectroscopic characterization) to ensure accurate identification and quantification of this specific impurity . Substitution with 4,4'-dihydroxyazoxybenzene or 3,3'-dihydroxyazobenzene will produce erroneous results due to differing chromatographic retention and spectral properties. The compound's storage condition of +5°C (refrigerated) must be observed to prevent degradation that could compromise standard accuracy .

Genotoxic Impurity Risk Assessment Under ICH M7: Justifying Exclusion from Cohort of Concern for Aromatic Azoxy Impurities in Drug Substance Dossiers

When 3,3'-dihydroxyazoxybenzene is identified or suspected as a process-related impurity in a pharmaceutical synthesis, the Galloway et al. (2013) publication provides the regulatory rationale to classify this bis-aryl azoxy compound outside the ICH M7 Cohort of Concern [1]. Unlike alkyl-azoxy impurities (e.g., azoxymethane) that require compound-specific safety assessment with limits potentially below 1.5 μg/day, aromatic azoxy compounds may be controlled using the general TTC framework or a higher, compound-specific acceptable daily intake derived from structural class analysis. The USP Nitrosamines Community discussion further corroborates this mechanistic distinction, noting that bis-aryl-azoxy metabolism produces sterically hindered arenium ions incapable of potent DNA alkylation . Regulatory affairs and toxicology teams should cite these references when establishing impurity specifications for drug substances where 3,3'-dihydroxyazoxybenzene appears as a potential degradation product or synthetic by-product.

Electrochemical Probe or Redox-Active Scaffold Development Leveraging the 4-Electron Azoxy Reduction Pathway

The azoxy functional group's 4-electron reduction capacity—quantitatively demonstrated by Chuang et al. (1965) showing azoxybenzene reduces to hydrazobenzene via a 4e⁻ pathway versus the 2e⁻ pathway of azobenzene [1]—makes 3,3'-dihydroxyazoxybenzene a candidate scaffold for electrochemical sensor development or organic battery catholyte research. The presence of phenolic -OH groups at the meta positions provides synthetic handles for further derivatization (e.g., etherification, esterification) to tune redox potentials, consistent with the linear free-energy relationships between substituent constants and half-wave potentials established for substituted azoxybenzenes . Researchers in this domain should prioritize this compound over its azo analog when higher charge storage density per molecule is required. The 2025 report by the Würzburg group demonstrating reversible oxidation in amino-substituted azoxybenzenes [2] further supports the exploration of hydroxy-substituted variants as redox-active materials, though cycling stability remains to be experimentally verified for the 3,3'-dihydroxy derivative specifically.

Method Development and System Suitability Testing for HPLC Separation of Positional Isomers in Azoxybenzene Impurity Profiling

The distinct physicochemical properties of 3,3'-dihydroxyazoxybenzene (meta isomer: MP 183°C, TPSA 81.6 Ų, 3 H-bond acceptors) versus its para isomer 4,4'-dihydroxyazoxybenzene (BP 464.2°C, flash point 234.5°C) [1] necessitate careful chromatographic method development when both isomers may co-exist in a reaction mixture or degradation study. The meta isomer's higher TPSA and additional H-bond acceptor predict shorter reversed-phase HPLC retention relative to the more symmetrical para isomer, which typically exhibits stronger hydrophobic interaction with C18 stationary phases. Analytical laboratories should use authentic reference standards of both isomers to establish system suitability criteria (resolution ≥ 1.5, relative retention time reproducibility) before analyzing unknown samples. The melting point depression of 183°C (meta-azoxy) versus 205°C (meta-azo) also provides a simple identity confirmation test via mixed melting point determination when reference material authentication is required.

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